N-(3-METHOXYPHENYL)-2-{OCTAHYDROPYRROLO[12-A]PYRAZIN-2-YL}ACETAMIDE
Description
N-(3-METHOXYPHENYL)-2-{OCTAHYDROPYRROLO[12-A]PYRAZIN-2-YL}ACETAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrrolopyrazine core, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Properties
IUPAC Name |
2-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-21-15-6-2-4-13(10-15)17-16(20)12-18-8-9-19-7-3-5-14(19)11-18/h2,4,6,10,14H,3,5,7-9,11-12H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCYPZJVAKVYPNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN2CCN3CCCC3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3-METHOXYPHENYL)-2-{OCTAHYDROPYRROLO[12-A]PYRAZIN-2-YL}ACETAMIDE involves several steps:
Cyclization: The pyrrolopyrazine core is typically synthesized through cyclization reactions involving pyrrole and pyrazine precursors.
Substitution: The methoxyphenyl group is introduced via substitution reactions, often using methoxy-substituted benzene derivatives.
Acetylation: The final step involves acetylation to introduce the acetamide group.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
N-(3-METHOXYPHENYL)-2-{OCTAHYDROPYRROLO[12-A]PYRAZIN-2-YL}ACETAMIDE undergoes various chemical reactions:
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other functional groups.
Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts to facilitate the reactions.
Scientific Research Applications
N-(3-METHOXYPHENYL)-2-{OCTAHYDROPYRROLO[12-A]PYRAZIN-2-YL}ACETAMIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(3-METHOXYPHENYL)-2-{OCTAHYDROPYRROLO[12-A]PYRAZIN-2-YL}ACETAMIDE involves its interaction with specific molecular targets:
Enzyme Inhibition: It may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.
Receptor Binding: The compound can bind to specific receptors, modulating their activity and leading to therapeutic effects.
Signal Transduction: It can interfere with signal transduction pathways, affecting cellular responses and functions.
Comparison with Similar Compounds
N-(3-METHOXYPHENYL)-2-{OCTAHYDROPYRROLO[12-A]PYRAZIN-2-YL}ACETAMIDE can be compared with other pyrrolopyrazine derivatives:
Pyrrolopyrazine Derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
Pyrazine Derivatives: Pyrazine-based compounds are known for their antimicrobial and anti-inflammatory properties, but the addition of the pyrrole ring in pyrrolopyrazines enhances their biological activity.
Imidazo[1,2-a]pyrimidines: These compounds have a similar heterocyclic structure and are known for their diverse pharmacological activities.
The uniqueness of this compound lies in its specific substituents and the resulting biological activities, making it a valuable compound for further research and development.
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